

# Novel Synthesis Methods for Platinum-Cobalt Catalysts: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of modern synthesis techniques for **platinum-cobalt** (Pt-Co) catalysts, which are of significant interest for applications in fuel cells and other catalytic processes. The document details various methodologies, presents comparative performance data, and illustrates key experimental workflows.

## Introduction to Platinum-Cobalt Catalysts

Platinum-based catalysts are the state-of-the-art for the oxygen reduction reaction (ORR) in proton-exchange membrane fuel cells (PEMFCs). However, the high cost and scarcity of platinum have driven research towards developing more efficient catalysts with reduced platinum content. Alloying platinum with less expensive transition metals, such as cobalt, has emerged as a promising strategy. Pt-Co alloys exhibit enhanced catalytic activity and stability compared to pure platinum catalysts, which is attributed to a combination of factors including geometric effects (lattice contraction) and electronic effects (modification of the Pt d-band center).[1][2] The synthesis method plays a crucial role in determining the final morphology, composition, and ultimately, the performance of the Pt-Co catalyst.[2] This guide explores several advanced synthesis strategies aimed at optimizing these properties.

## Synthesis Methodologies and Experimental Protocols

This section details the experimental procedures for several key synthesis methods for Pt-Co catalysts.

## Core-Shell Nanoparticle Synthesis

The formation of a core-shell structure, typically with a cobalt-rich core and a platinum-rich shell, is a highly effective strategy for maximizing platinum utilization and enhancing catalytic activity and durability.

### 2.1.1. One-Pot, Two-Step Synthesis of Pt<sub>3</sub>Co@Pt Core-Shell Nanoparticles

This method allows for the sequential formation of the core and shell in a single reactor, offering a simplified and scalable process.[\[1\]](#)

Experimental Protocol:

- Core Synthesis:
  - Combine chloroplatinic acid (H<sub>2</sub>PtCl<sub>6</sub>) and cobalt chloride (CoCl<sub>2</sub>) precursors in the desired molar ratio (e.g., 3:1 for Pt<sub>3</sub>Co) with a carbon support (e.g., Ketjenblack) in ethylene glycol.
  - Adjust the pH of the solution to 10 by adding 1 M NaOH.
  - Heat the mixture to 160°C and maintain for 4-12 hours with continuous stirring to form the Pt<sub>3</sub>Co alloy core.
- Shell Synthesis:
  - Prepare a separate solution of H<sub>2</sub>PtCl<sub>6</sub> in ethylene glycol.
  - Inject the Pt precursor solution into the reactor containing the Pt<sub>3</sub>Co cores.
  - Adjust the temperature (e.g., 120-200°C) and maintain for a set duration (e.g., 3 hours) to facilitate the growth of the Pt shell.
- Purification:

- Cool the reaction mixture to room temperature.
- Collect the catalyst by centrifugation.
- Wash the product multiple times with a mixture of cyclohexane and ethanol to remove any remaining precursors and byproducts.
- Dry the final Pt<sub>3</sub>Co@Pt/C catalyst under vacuum.

## Dealloying of Pt-Co Nanoparticles

Dealloying is a process where a less noble metal (cobalt) is selectively removed from a Pt-Co alloy, resulting in a platinum-enriched surface, often referred to as a "Pt-skin." This structure is known to significantly enhance the ORR activity.

### 2.2.1. Electrochemical Dealloying

This method utilizes potential cycling to selectively dissolve cobalt from the nanoparticle surface.<sup>[1][3]</sup>

Experimental Protocol:

- Catalyst Ink Preparation:
  - Disperse the as-prepared Pt-Co alloy nanoparticles on a carbon support in a solution of isopropanol and Nafion® to form a homogeneous ink.
- Working Electrode Preparation:
  - Deposit a small volume of the catalyst ink onto a glassy carbon electrode and allow it to dry, forming a thin catalyst layer.
- Electrochemical Dealloying Procedure:
  - Place the working electrode in a three-electrode electrochemical cell containing a deaerated (N<sub>2</sub>-purged) 0.1 M HClO<sub>4</sub> electrolyte.

- Cycle the potential between 0.05 V and 1.05 V vs. RHE (Reversible Hydrogen Electrode) for a set number of cycles (e.g., 300 cycles) at a high scan rate (e.g., 500 mV/s).
- The triangular wave potential induces the selective dissolution of cobalt from the near-surface region of the nanoparticles.
- Characterization:
  - After dealloying, the catalyst-coated electrode is ready for electrochemical performance evaluation.

### 2.2.2. Chemical Dealloying

This approach employs a chemical etching process to remove cobalt.

Experimental Protocol:

- Acid Treatment:
  - Disperse the as-prepared Pt-Co/C catalyst in a solution of a strong acid, such as sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or perchloric acid ( $\text{HClO}_4$ ). The concentration and temperature of the acid can be varied to control the extent of dealloying.
  - Stir the suspension for a specific duration (e.g., 1-4 hours).
- Purification:
  - Collect the catalyst by filtration or centrifugation.
  - Wash the catalyst thoroughly with ultrapure water until the pH is neutral to remove any residual acid.
  - Dry the dealloyed catalyst under vacuum.

## Shape-Controlled Synthesis of Pt-Co Nanostructures

The catalytic properties of nanoparticles are highly dependent on their surface facets. Shape-controlled synthesis allows for the preferential exposure of specific crystallographic planes,

leading to enhanced activity.

### 2.3.1. Synthesis of Pt-Co Nanowires

One-dimensional nanostructures like nanowires can offer improved durability due to their interconnected nature.<sup>[4]</sup>

Experimental Protocol:

- Precursor Solution Preparation:
  - Dissolve platinum(II) acetylacetonate ( $\text{Pt}(\text{acac})_2$ ) and cobalt(II) acetylacetonate ( $\text{Co}(\text{acac})_2$ ) in oleylamine (OAm) with vigorous stirring at  $60^\circ\text{C}$  for 30 minutes.
- Addition of Reducing and Shape-Directing Agent:
  - Add chromium hexacarbonyl ( $\text{Cr}(\text{CO})_6$ ) to the solution and sonicate for 30 minutes.  $\text{Cr}(\text{CO})_6$  acts as both a reducing agent and a structure-directing agent.<sup>[4]</sup>
- Hydrothermal Synthesis:
  - Transfer the solution to a Teflon-lined autoclave.
  - Heat the autoclave to  $180^\circ\text{C}$  and maintain this temperature for 5 hours.
  - Allow the autoclave to cool to room temperature.
- Purification and Carbon Support Loading:
  - Collect the Pt-Co nanowires by centrifugation and wash them multiple times with a cyclohexane/ethanol mixture.
  - Disperse the purified nanowires in cyclohexane and mix with a suspension of Vulcan XC-72 carbon in ethanol.
  - Sonicate and stir the mixture to ensure complete adsorption of the nanowires onto the carbon support.

## Multi-Step Synthesis on Composite Supports

This advanced method involves the initial preparation of a composite support material, which can lead to a more uniform distribution and smaller particle size of the final Pt-Co catalyst.[3]

Experimental Protocol:

- Preparation of  $\text{Co}_x\text{O}_y/\text{C}$  Composite Support:
  - Synthesize a cobalt oxide/carbon composite ( $\text{Co}_x\text{O}_y/\text{C}$ ) through a method such as electrochemical deposition of cobalt onto a carbon support, followed by thermal treatment.
- Platinum Deposition:
  - Disperse the  $\text{Co}_x\text{O}_y/\text{C}$  composite support in a solution containing a platinum precursor (e.g.,  $\text{H}_2\text{PtCl}_6$ ).
  - Reduce the platinum precursor using a suitable reducing agent (e.g., sodium borohydride) to deposit platinum onto the composite support.
- Thermal Annealing:
  - Anneal the resulting  $\text{Pt}/\text{Co}_x\text{O}_y/\text{C}$  material under a reducing atmosphere (e.g.,  $\text{H}_2/\text{Ar}$ ) at an elevated temperature to facilitate the formation of the Pt-Co alloy.
- Optional Acid Leaching:
  - An optional acid leaching step can be performed to remove any unstable cobalt species and to create a Pt-rich surface.

## Quantitative Performance Data

The performance of Pt-Co catalysts is evaluated based on several key metrics. The following tables summarize representative data from the literature for catalysts synthesized by the methods described above.

Table 1: Performance of Pt-Co Core-Shell Catalysts

Catalyst	Synthesis Method	Particle Size (nm)	ECSA (m <sup>2</sup> /gPt)	Mass Activity @ 0.9V (A/mgPt)	Reference
Pt <sub>3</sub> Co@Pt/C	One-Pot, Two-Step	~3.99	109	0.446	<a href="#">[1]</a>
Commercial Pt/C	-	-	47.2	0.24	<a href="#">[1]</a>

Table 2: Performance of Dealloyed Pt-Co Catalysts

Catalyst	Dealloying Method	ECSA (m <sup>2</sup> /gPt)	Specific Activity @ 0.9V (mA/cm <sup>2</sup> )	Mass Activity @ 0.9V (A/mgPt)	Reference
Dealloyed PtCo/C (w/o N <sub>2</sub> )	Electrochemical	108	1.0	1.1	<a href="#">[1]</a> <a href="#">[3]</a>
Dealloyed PtCo/C (with N <sub>2</sub> )	Electrochemical	169	1.1	1.8	<a href="#">[1]</a> <a href="#">[3]</a>
H-PtCo/C (Hybrid)	Chemical (Acid Treatment)	65.4	-	0.85 (initial)	<a href="#">[5]</a>
C-PtCo/C (Conventional)	Chemical (Acid Treatment)	58.7	-	0.62 (initial)	<a href="#">[5]</a>

Table 3: Performance of Shape-Controlled Pt-Co Catalysts

Catalyst	Morphology	ECSA (m <sup>2</sup> /gPt)	Mass Activity @ 0.9V (A/mgPt)	Stability (ECSA loss after ADT)	Reference
Pt-Co NWS/C	Nanowires	44.6	0.291	19.1%	<a href="#">[4]</a>
Commercial Pt/C	Nanoparticles	49.1	0.085	41.8%	<a href="#">[4]</a>

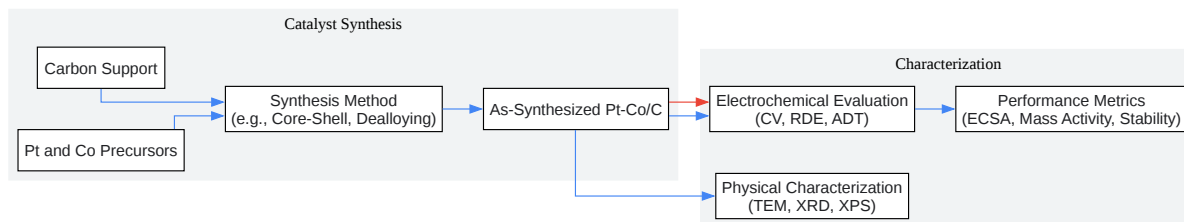
Table 4: Performance of Pt-Co Catalysts from Multi-Step Synthesis

Catalyst	Pt:Co Ratio	ECSA (m <sup>2</sup> /gPt)	Mass Activity @ 0.9V (A/mgPt)	Specific Activity @ 0.9V (mA/cm <sup>2</sup> )	Reference
PtCo/C (multi-step)	76:24	-	~0.133	~0.661	<a href="#">[6]</a>
Commercial Pt/C	-	-	~0.051	~0.165	<a href="#">[6]</a>

## Visualization of Workflows and Relationships

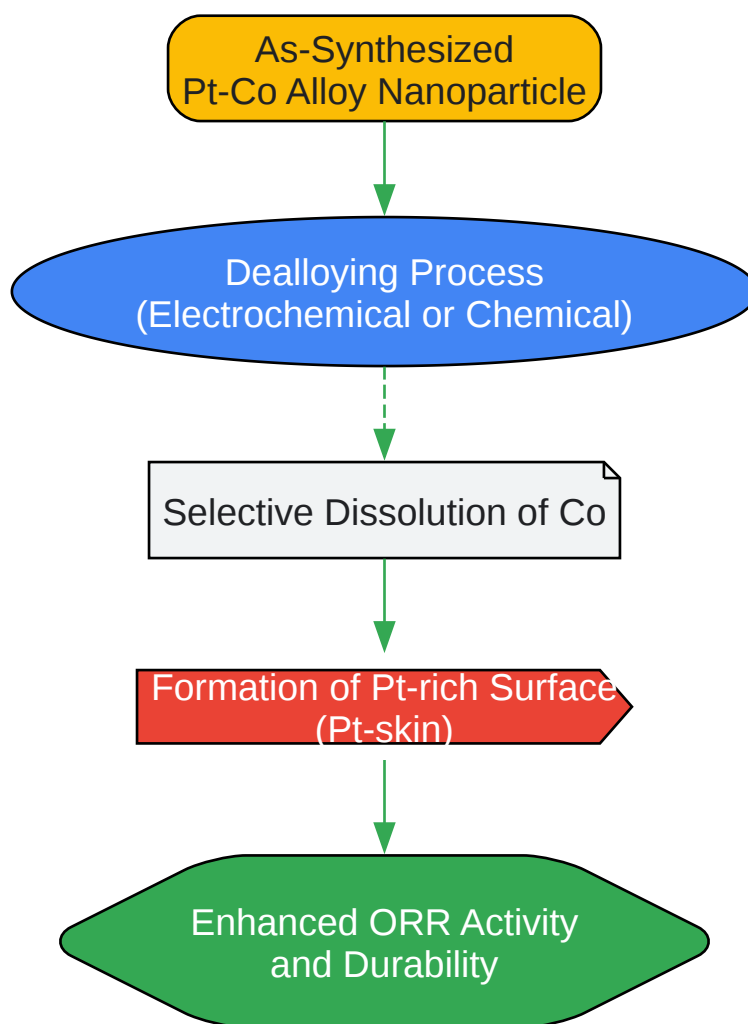
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in the synthesis and characterization of Pt-Co catalysts.





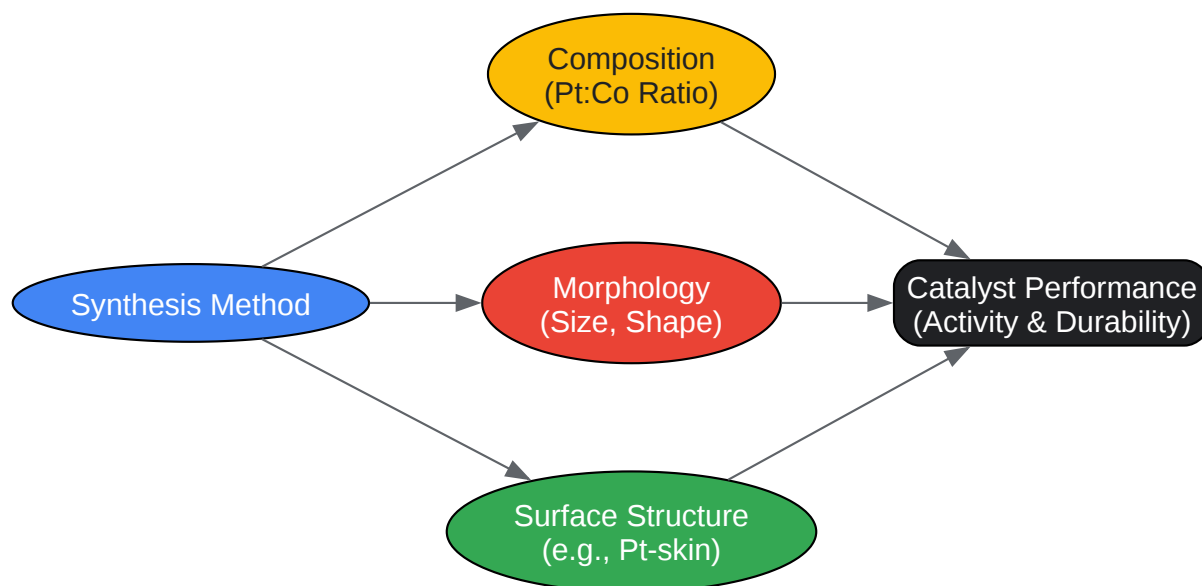
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Caption: General workflow for the synthesis and characterization of Pt-Co catalysts.



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Caption: Logical flow of the dealloying process for Pt-Co catalysts.



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Caption: Key factors influencing the performance of Pt-Co catalysts.

## Conclusion

The synthesis of advanced Pt-Co catalysts with tailored properties is a rapidly evolving field. The methods outlined in this guide, including core-shell synthesis, dealloying, shape control, and multi-step approaches, provide researchers with a powerful toolkit to design and fabricate highly active and durable electrocatalysts. The choice of synthesis strategy directly impacts the catalyst's morphology, composition, and surface structure, which in turn dictates its performance in applications such as PEMFCs. By carefully controlling these parameters, it is possible to significantly enhance the efficiency of Pt-Co catalysts, paving the way for more cost-effective and robust energy conversion technologies. Further research will likely focus on developing even more precise and scalable synthesis methods to bridge the gap between laboratory-scale innovations and industrial applications.

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